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molecular formula C9H11BrO2 B1283864 2-Bromo-1-methoxy-4-(methoxymethyl)benzene CAS No. 111210-24-3

2-Bromo-1-methoxy-4-(methoxymethyl)benzene

Cat. No. B1283864
M. Wt: 231.09 g/mol
InChI Key: QUZGPFANEYVMBN-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of (3-bromo-4-methoxy-phenyl)-methanol (500 mg, 2.304 mmol, example 28) in tetrahydrofuran (5 mL) cooled to 0° C. was added sodium hydride (70 mg, 2.765 mmol). After 5 min, methyl iodide (287 μL, 4.608 mmol) was added. The reaction was then stirred at room temperature for 30 min. Thin layer chromatography (KP-Sil™ 32-63 μm, 60 Å silica gel, 40% ethyl acetate in hexanes) showed a mixture of starting material and product (higher Rf spot). Additional sodium hydride (58 mg) and methyl iodide (0.287 μL) were added and the reaction mixture was stirred at room temperature for 12 h. Water (5 mL) was added to quench the excess sodium hydride and the product was extracted with diethyl ether (2×50 mL). The organic layers were washed with brine (1×5 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 20% ethyl acetate in hexanes yielded 2-bromo-1-methoxy-4-methoxymethyl-benzene (467 mg, 88%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
287 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
58 mg
Type
reactant
Reaction Step Five
Quantity
0.287 μL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][OH:11])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[H-].[Na+].CI.[C:16](OCC)(=O)C>O1CCCC1.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][O:11][CH3:16])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)CO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
287 μL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
58 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.287 μL
Type
reactant
Smiles
CI
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of starting material and product (higher Rf spot)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to quench the excess sodium hydride
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)COC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 467 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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